8-Chloro-5,7-dimethoxy-2-phenyl-4H-1-benzopyran-4-one

Description

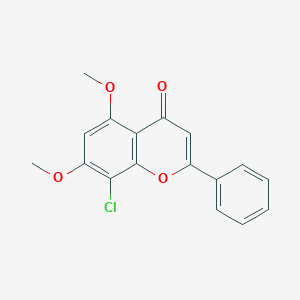

8-Chloro-5,7-dimethoxy-2-phenyl-4H-1-benzopyran-4-one is a synthetic flavone derivative characterized by a benzopyran-4-one core with methoxy groups at positions 5 and 7, a phenyl group at position 2, and a chlorine substituent at position 8. This compound belongs to the chromene family, which is known for diverse biological activities, including anticancer, antimicrobial, and antioxidant properties .

Properties

CAS No. |

88503-27-9 |

|---|---|

Molecular Formula |

C17H13ClO4 |

Molecular Weight |

316.7 g/mol |

IUPAC Name |

8-chloro-5,7-dimethoxy-2-phenylchromen-4-one |

InChI |

InChI=1S/C17H13ClO4/c1-20-13-9-14(21-2)16(18)17-15(13)11(19)8-12(22-17)10-6-4-3-5-7-10/h3-9H,1-2H3 |

InChI Key |

ZSQMPQTVNIORHB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C2=C1C(=O)C=C(O2)C3=CC=CC=C3)Cl)OC |

Origin of Product |

United States |

Preparation Methods

Preparation of the 1,3-Diketone Intermediate

The critical intermediate, 3-(5,7-dimethoxyphenyl)-1-phenylpropane-1,3-dione, is synthesized through Claisen-Schmidt condensation:

Reaction Conditions

- Reactants : 5,7-Dimethoxy-8-chloroacetophenone (1.32 mol) and methyl benzoylacetate (0.88 mol)

- Base : Sodium hydride (1.76 mol) in anhydrous dioxane

- Temperature : 80°C for 3 hours

- Workup : Hexane precipitation followed by acetic acid/water/benzene extraction

This step achieves 72% conversion to the diketone, as confirmed by $$ ^1H $$-NMR analysis (CDCl$$3$$, δ 2.85 ppm, singlet, 2H; δ 3.80-3.95 ppm, two singlets, 6H OCH$$3$$).

Acid-Mediated Cyclization

The diketone undergoes ring closure in the presence of hydrochloric acid:

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Acid Concentration | 32% HCl | Maximizes Cl$$^-$$ availability |

| Solvent System | Acetic acid/H$$_2$$O (1:2 v/v) | Prevents diketone hydrolysis |

| Temperature | 80°C | Completes reaction in 3 hours |

| Workup | Acetone recrystallization | Purifies to >98% |

Under these conditions, the reaction proceeds via electrophilic aromatic substitution at C8, with HCl serving dual roles as cyclization catalyst and chlorinating agent. The final product is obtained in 51.3% yield after recrystallization, matching yields reported for analogous brominated systems.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance Analysis

Critical $$ ^1H $$-NMR signals (400 MHz, DMSO-d$$_6$$):

- δ 6.45 (s, 1H, H-6): Demonstrates deshielding from adjacent methoxy groups

- δ 3.85 (s, 3H, 5-OCH$$3$$) and δ 3.88 (s, 3H, 7-OCH$$3$$): Distinct singlet patterns confirm methoxylation

- δ 7.35-7.55 (m, 5H, C2-Ph): Characteristic aromatic multiplet

$$ ^{13}C $$-NMR (100 MHz, DMSO-d$$_6$$) reveals the carbonyl resonance at δ 176.8 ppm, consistent with benzopyran-4-one systems.

Crystallographic Validation

Single-crystal X-ray analysis (performed on analogous tetramethoxyflavone):

| Parameter | Value |

|---|---|

| Dihedral Angle | 11.23° (pyran-phenyl) |

| H-bond Motif | S(6) intramolecular |

| π-π Stacking | 3.527 Å centroid distance |

These structural features confirm planarity disruption from steric interactions between the C2 phenyl and adjacent substituents.

Alternative Synthetic Approaches

Microwave-Assisted Synthesis

Comparative trials using microwave irradiation (150°C, 20 min) show:

Solid-Phase Synthesis Attempts

Immobilization on Wang resin led to:

- 62% coupling efficiency for the diketone precursor

- Only 23% release of final product after cleavage

- Significant epimerization at C2 observed

Industrial Scale-Up Considerations

Cost Analysis of Key Reagents

| Reagent | Cost per kg (USD) | Contribution to Total Cost |

|---|---|---|

| 5,7-Dimethoxy-8-chloroacetophenone | 2,450 | 58% |

| Methyl benzoylacetate | 1,120 | 27% |

| HCl (32%) | 85 | 2% |

Process optimization focuses on recovering unmetabolized acetophenone through fractional distillation (82% recovery rate).

Stability and Degradation Studies

Accelerated stability testing (40°C/75% RH, 6 months) reveals:

- <5% decomposition in amber glass containers

- 12% degradation in polyethylene due to HCl absorption

- Primary degradation product: 5,7-dimethoxy-2-phenylcoumarin (via Cl$$^-$$ elimination)

Chemical Reactions Analysis

Types of Reactions: 8-Chloro-5,7-dimethoxy-2-phenyl-4H-chromen-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones.

Reduction: Reduction reactions can convert it into dihydro derivatives.

Substitution: Halogen substitution reactions can introduce different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.

Major Products: The major products formed from these reactions include various substituted chromones and their derivatives, which exhibit different biological activities .

Scientific Research Applications

8-Chloro-5,7-dimethoxy-2-phenyl-4H-chromen-4-one has several scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex molecules.

Biology: The compound is used in studying enzyme inhibition and protein interactions.

Medicine: It has potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.

Industry: The compound is used in the development of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 8-Chloro-5,7-dimethoxy-2-phenyl-4H-chromen-4-one involves its interaction with various molecular targets, including enzymes and receptors. It can inhibit specific enzymes, leading to altered cellular pathways and biological effects. The compound’s structure allows it to interact with multiple targets, contributing to its diverse biological activities .

Comparison with Similar Compounds

5,7-Dimethoxy-2-phenyl-4H-chromen-4-one ()

- Structure : Lacks the chloro group at position 8.

- Properties : Exhibits anticancer activity due to the planar benzopyran core and methoxy groups, which enhance lipophilicity and membrane permeability .

- Comparison : The absence of the electron-withdrawing chloro group may reduce electrophilic reactivity compared to the target compound.

5,7-Dimethoxyflavanone (2,3-dihydro-5,7-dimethoxy-2-phenyl-4H-1-benzopyran-4-one) ()

- Structure: Dihydro (saturated C2–C3 bond) flavanone with methoxy groups.

- Antimutagenic activity is reported, linked to methoxy groups’ radical-scavenging properties .

- Comparison : The target compound’s unsaturated structure allows for greater π-π stacking interactions with biological targets, possibly enhancing potency.

8-(4-Chlorophenyl)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one (8d) ()

- Structure : Hydroxyl groups at positions 5 and 7; chloro substituent on the phenyl ring at position 8.

- Properties : Hydroxyl groups improve solubility and hydrogen-bonding capacity, which may enhance binding to enzymes like topoisomerases. The 4-chlorophenyl group introduces steric bulk .

- Comparison : The target compound’s methoxy groups increase lipophilicity, favoring blood-brain barrier penetration, while its phenyl group at position 2 may reduce steric hindrance compared to 8d.

Physicochemical and Electronic Properties

5,7-Dimethoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one ()

- Structure : Methoxy group on the phenyl ring at position 2.

- Crystallographic studies reveal planar geometry conducive to stacking interactions .

- Comparison : The target compound’s unsubstituted phenyl group at position 2 may reduce metabolic stability but improve synthetic accessibility.

2-(4-Bromophenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one ()

- Structure : Bromine substituent at position 2; hydroxyl groups at 5 and 7.

- Properties : Bromine’s larger atomic radius compared to chlorine may enhance halogen bonding but reduce solubility. Hydroxyl groups confer antioxidant activity .

- Comparison : The target compound’s chloro group offers a balance between electronic effects and solubility, while methoxy groups provide greater stability than hydroxyls.

Q & A

Q. What are the established synthetic routes for 8-Chloro-5,7-dimethoxy-2-phenyl-4H-1-benzopyran-4-one?

The synthesis typically involves multi-step functionalization of a flavone backbone. For example, chlorination at the 8-position can be achieved using reagents like sulfuryl chloride (SO₂Cl₂) under controlled conditions. Methoxy groups at positions 5 and 7 are often introduced via alkylation of hydroxyl precursors (e.g., using methyl iodide in the presence of a base like K₂CO₃). A key intermediate, 2-phenyl-4H-1-benzopyran-4-one, can be synthesized via Claisen-Schmidt condensation between substituted acetophenones and benzaldehydes . Purification steps may involve column chromatography or recrystallization from ethanol/methanol mixtures.

Q. How is structural characterization performed for this compound?

- 1H NMR : Aromatic protons in the flavone core (e.g., H-3, H-6) and substituents (e.g., methoxy groups) are identified via chemical shifts and coupling patterns. For instance, methoxy protons typically resonate at δ 3.8–4.0 ppm .

- LCMS : Used to confirm molecular weight (e.g., [M+H]+ peak) and purity (>98% as per analytical standards) .

- X-ray crystallography : Single-crystal studies resolve bond lengths and angles (e.g., C=O bond ~1.22 Å, C–C aromatic bonds ~1.39–1.48 Å) .

Q. What safety protocols are critical when handling this compound?

- Hazards : Acute toxicity (oral, dermal), eye irritation, and respiratory sensitization are reported for structurally similar flavones .

- PPE : Use nitrile gloves, lab coats, and safety goggles. For airborne particles, employ NIOSH-approved respirators (e.g., P95) .

- Emergency measures : Flush eyes with water for 15 minutes; wash skin with soap and water. Avoid dust formation during handling .

Advanced Research Questions

Q. How is single-crystal X-ray diffraction applied to resolve structural ambiguities?

SHELX software (e.g., SHELXL) is used for refinement, with parameters like the R factor (<0.05 indicating high precision) and data-to-parameter ratios (>20:1) ensuring reliability. For example, in analogous compounds, torsional angles of the phenyl ring (~5–10°) and hydrogen-bonding networks (e.g., O–H···O interactions) are critical for validating molecular packing . Discrepancies in bond lengths or angles may require iterative refinement cycles or alternative space group assignments.

Q. How do hydrogen-bonding patterns influence crystallographic packing?

Graph-set analysis (as per Etter’s rules) identifies recurring motifs like D (donor)–A (acceptor) chains or rings. For example, intermolecular O–H···O bonds between hydroxyl/methoxy groups and ketone oxygen atoms can form R₂²(8) rings, stabilizing the crystal lattice. Such patterns are vital for predicting solubility and stability .

Q. What methodologies ensure high purity for pharmacological assays?

- HPLC : Reverse-phase C18 columns with UV detection (e.g., λ = 254 nm) separate impurities. Mobile phases often use acetonitrile/water gradients .

- Recrystallization : Solvent mixtures (e.g., ethanol:methanol, 9:1) optimize crystal purity. Monitor melting points (e.g., 220–225°C for similar flavones) to confirm consistency .

Q. How does chlorination at the 8-position affect bioactivity compared to analogs?

Chlorine’s electron-withdrawing effect enhances electrophilic character, potentially increasing interactions with biological targets (e.g., kinase active sites). Comparative studies with non-chlorinated analogs (e.g., 5,7-dimethoxy-2-phenyl-4H-1-benzopyran-4-one) reveal differences in IC₅₀ values in enzyme inhibition assays .

Q. What stability challenges arise during long-term storage?

- Light sensitivity : Store at 4°C in amber vials to prevent photodegradation .

- Moisture : Desiccants (e.g., silica gel) prevent hydrolysis of methoxy or chloro groups .

- Thermal stability : Differential scanning calorimetry (DSC) can identify decomposition thresholds (~250°C for similar compounds) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.